
5-Butyl-5-methylnona-2,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-5-methylnona-2,7-diene is an organic compound with the molecular formula C14H26 It is a diene, meaning it contains two double bonds within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-methylnona-2,7-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods are often used for the preparation of conjugated dienes .
For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed. This is followed by elimination reactions to form the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-5-methylnona-2,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS) for halogenation
Major Products Formed
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
5-Butyl-5-methylnona-2,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Butyl-5-methylnona-2,7-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. The compound’s reactivity is influenced by the presence of conjugated double bonds, which can participate in reactions like the Diels-Alder reaction .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene commonly found in natural rubber.
2,4-Hexadiene: A diene with a similar structure but different substituents.
Uniqueness
5-Butyl-5-methylnona-2,7-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer carbon chain and specific positioning of double bonds make it different from simpler dienes like 1,3-butadiene and isoprene .
Propiedades
Número CAS |
57217-03-5 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
5-butyl-5-methylnona-2,7-diene |
InChI |
InChI=1S/C14H26/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-6,8-9H,7,10-13H2,1-4H3 |
Clave InChI |
HPZWKHWCGLFEHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CC=CC)CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
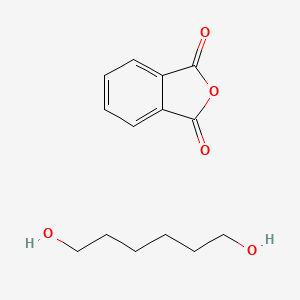


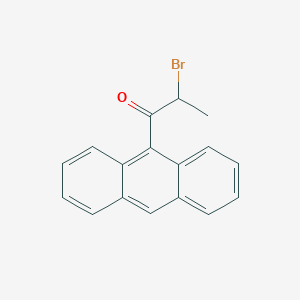
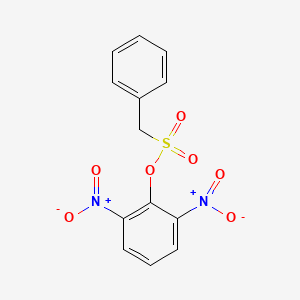

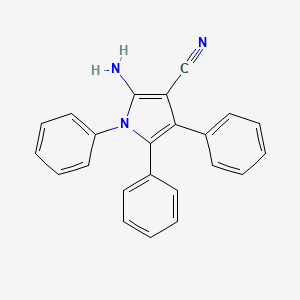

![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
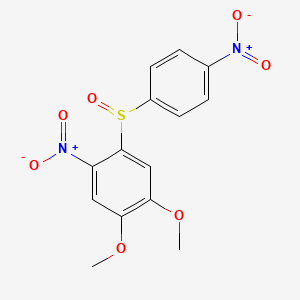
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
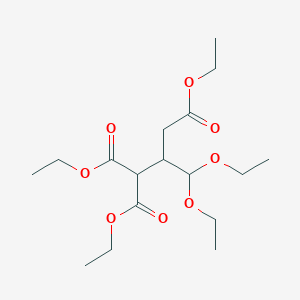
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
